4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine
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Overview
Description
4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenoxy group, which is further connected to a methylphenylamine structure
Scientific Research Applications
4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine has several scientific research applications:
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of phenol with tert-butyl chloride in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-tert-butylphenol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Condensation: Large-scale condensation of phenol with tert-butyl chloride using industrial reactors.
Continuous Alkylation: Continuous alkylation processes are employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Comparison with Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the phenoxy and methylphenylamine moieties.
4-tert-Butylphenoxyacetic acid: Contains the phenoxy group but differs in the acetic acid functionality.
2-tert-Butyl-4-methylphenol: Similar in structure but with a different substitution pattern on the phenol ring.
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-11-15(9-10-16(12)18)19-14-7-5-13(6-8-14)17(2,3)4/h5-11H,18H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPDLCJXOCBLGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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